The Synthetic Cornerstone: A Technical Guide to 1-Boc-4-bromopyrazole for Advanced Chemical R&D
The Synthetic Cornerstone: A Technical Guide to 1-Boc-4-bromopyrazole for Advanced Chemical R&D
Introduction: The Strategic Value of a Versatile Heterocycle
In the landscape of modern medicinal chemistry and drug development, the pyrazole motif is a privileged scaffold, appearing in a vast array of biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of targeted therapeutics. Within the arsenal of pyrazole-based building blocks, 1-Boc-4-bromopyrazole (CAS 1150271-23-0) has emerged as a particularly strategic and versatile intermediate.
This guide provides an in-depth technical overview of 1-Boc-4-bromopyrazole for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of properties to explore the causality behind its synthetic applications, offering field-proven insights into its handling and reactivity. The strategic placement of the bromine atom at the 4-position and the tert-butyloxycarbonyl (Boc) protecting group at the N1 position creates a stable, yet highly adaptable, synthon. The Boc group not only prevents unwanted side reactions at the pyrazole nitrogen but also modulates the electronic character of the ring, setting the stage for precise, high-yield transformations critical for the construction of complex molecular architectures.
Section 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount to its successful application. 1-Boc-4-bromopyrazole is typically supplied as a stable, white to off-white solid, facilitating ease of handling and weighing under standard laboratory conditions.[1]
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of this reagent.
| Property | Value | Source(s) |
| CAS Number | 1150271-23-0 | [2][3] |
| Alternate Names | tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate | [3] |
| Molecular Formula | C₈H₁₁BrN₂O₂ | [3] |
| Molecular Weight | 247.09 g/mol | [3] |
| Appearance | White to brown powder or solid | [1] |
| Melting Point | 48-52 °C | [1] |
| Boiling Point | 288.7 ± 32.0 °C (Predicted) | [1] |
| Density | 1.47 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Dioxane, DMSO, Methanol). Slightly soluble in water. | [4] |
| Storage | Keep in a dark place, sealed in a dry, room-temperature environment. | [1][5] |
Predicted Spectroscopic Characteristics
While vendor-specific Certificates of Analysis should always be consulted for lot-specific data[5][6], the following table outlines the expected NMR characteristics based on the molecule's structure. These predictions are critical for in-process reaction monitoring and final product verification.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~8.1 | Singlet | 1H | H₅ (pyrazole ring proton) |
| ~7.8 | Singlet | 1H | H₃ (pyrazole ring proton) | |
| ~1.6 | Singlet | 9H | -C(CH₃)₃ (Boc group) | |
| ¹³C NMR | ~148 | Singlet | - | C=O (Boc carbonyl) |
| ~142 | Singlet | - | C₅ (pyrazole ring carbon) | |
| ~130 | Singlet | - | C₃ (pyrazole ring carbon) | |
| ~95 | Singlet | - | C₄-Br (pyrazole ring carbon) | |
| ~85 | Singlet | - | -C (CH₃)₃ (Boc quaternary carbon) | |
| ~28 | Singlet | - | -C(CH₃ )₃ (Boc methyl carbons) |
Section 2: Synthesis and The Strategic Role of the Boc Group
The utility of 1-Boc-4-bromopyrazole begins with its synthesis. A common and effective route involves two key stages: the bromination of the parent pyrazole and the subsequent protection of the ring nitrogen.
Caption: Synthetic pathway to 1-Boc-4-bromopyrazole.
Expertise in Action: Why the Boc Group is Critical
The installation of the tert-butyloxycarbonyl (Boc) group is not merely a protective measure; it is a strategic decision that profoundly influences the compound's utility in multi-step synthesis.
-
Preventing N-Arylation: In palladium-catalyzed cross-coupling reactions, an unprotected pyrazole NH can compete with the desired amine or boronic acid coupling partners, leading to complex product mixtures. The bulky Boc group completely prevents this side reaction.[7]
-
Modulating Reactivity: The electron-withdrawing nature of the Boc-carbamate modifies the electron density of the pyrazole ring, which can influence the kinetics of subsequent coupling reactions.
-
Enabling Orthogonal Deprotection: The Boc group is famously labile under acidic conditions (e.g., TFA in DCM). This allows for its selective removal without disturbing other protecting groups or functionalities in the molecule, a cornerstone of modern synthetic strategy.[8]
-
Improving Solubility: The lipophilic tert-butyl group often enhances the solubility of the pyrazole core in common organic solvents used for synthesis and chromatography.
Section 3: Key Transformations & Validated Protocols
The primary application of 1-Boc-4-bromopyrazole is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. Its C4-bromo position is primed for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
A. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[9][10] The reaction couples an organoboron species (like a boronic acid) with an organic halide.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a self-validating system adapted from established methodologies for halo-pyrazoles and represents a robust starting point for optimization.[11][12]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-Boc-4-bromopyrazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This step is critical as the active Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Through the septum, add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 equiv.), followed by a degassed solvent system, typically a mixture like 1,4-Dioxane and Water (e.g., 4:1 v/v).
-
Reaction Execution: Place the vial in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously for the required time (2-16 hours). Reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
B. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
For the synthesis of N-aryl pyrazoles, the Buchwald-Hartwig amination is the premier method.[13][14] It allows for the coupling of an aryl halide with a primary or secondary amine, a transformation that is otherwise challenging.[13] This reaction typically requires more specialized, sterically hindered phosphine ligands to achieve high efficiency.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol utilizes a modern, highly active pre-catalyst system, reflecting best practices for coupling heteroaryl halides.[1][15]
-
Vessel Preparation: In a glovebox or under a robust stream of inert gas, charge an oven-dried reaction vial with 1-Boc-4-bromopyrazole (1.0 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.), and the palladium pre-catalyst/ligand system (e.g., XPhos Pd G3, 0.02 equiv.).
-
Expert Insight: Using a pre-catalyst (like a G2 or G3 palladacycle) is highly recommended. These are air-stable solids that reliably generate the active Pd(0) species in situ, leading to more reproducible results than using separate Pd sources and ligands.
-
-
Reagent Addition: Add the amine coupling partner (1.2 equiv.) and a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Inerting and Sealing: Securely seal the vial with a Teflon-lined cap. If not working in a glovebox, ensure the inert atmosphere is maintained throughout the addition process.
-
Reaction Execution: Place the vial in a preheated heating block (typically 90-110 °C) and stir. Monitor the reaction's progress by LC-MS. These reactions are often complete within 1-4 hours.
-
Work-up and Purification: After cooling, carefully quench the reaction by pouring it over a silica gel plug and eluting with ethyl acetate. Concentrate the filtrate and purify the crude material via flash column chromatography.
Section 4: Safety, Handling, and Storage
Proper handling ensures both user safety and reagent integrity. 1-Boc-4-bromopyrazole is classified as acutely toxic if swallowed.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Precautionary Statements | P264, P270, P301+P312, P501 | |
| Personal Protective Equipment (PPE) | Standard laboratory gloves, safety glasses/goggles, lab coat. Use a dust mask or handle in a fume hood to avoid inhalation of the powder. |
Storage Recommendations: To ensure long-term stability and purity, store 1-Boc-4-bromopyrazole in its original, tightly sealed container in a cool, dry, and dark location, away from strong oxidizing agents.[1][5]
Section 5: Application Workflow in Drug Discovery
The true power of 1-Boc-4-bromopyrazole is realized in synthetic campaigns where multiple, distinct functionalities must be installed sequentially. The workflow below illustrates a hypothetical, yet representative, strategy for building a complex, drug-like molecule.
Caption: A strategic workflow using 1-Boc-4-bromopyrazole.
This sequence demonstrates the core logic:
-
Utilize the C4-Bromo Handle: The first transformation is a robust cross-coupling at the C4 position, leveraging the pre-installed bromine.
-
Expose the N1 Position: The Boc group is then selectively removed, revealing the N-H for further functionalization.
-
Functionalize the N1 Position: The newly available nitrogen can be alkylated, acylated, or arylated, providing a second vector for molecular diversification.
This orthogonal approach—addressing the C4 and N1 positions in separate, controlled steps—is fundamental to building libraries of related compounds for structure-activity relationship (SAR) studies, a critical phase in drug discovery.
Conclusion
1-Boc-4-bromopyrazole is far more than a simple halogenated heterocycle; it is a meticulously designed building block that offers synthetic chemists precision, control, and versatility. Its stability, predictable reactivity in cornerstone cross-coupling reactions, and the strategic advantage conferred by the acid-labile Boc group make it an invaluable asset for the synthesis of complex pyrazole-containing targets. By understanding the principles and protocols outlined in this guide, researchers and drug development professionals can effectively harness the power of this reagent to accelerate their discovery programs.
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